molecular formula C19H15NO4 B3020476 N-(3-acetylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide CAS No. 919033-70-8

N-(3-acetylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No. B3020476
CAS RN: 919033-70-8
M. Wt: 321.332
InChI Key: WHPCMJKZTJUOKY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, I could not find specific information on the molecular structure of “N-(3-acetylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide” in the sources I have access to .


Chemical Reactions Analysis

The chemical reactions involving “N-(3-acetylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide” are not explicitly mentioned in the sources I have access to .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and chemical stability. Unfortunately, I could not find specific information on the physical and chemical properties of “N-(3-acetylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide” in the sources I have access to .

Scientific Research Applications

Antibacterial Activity

PSASF-1 has been synthesized and evaluated for its antibacterial potential against three common pathogens : PSASF-1 has been synthesized and evaluated for its antibacterial potential against three common pathogens: Escherichia coli (E. coli), Pseudomonas aeruginosa , and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values were determined using the broth microdilution method. Remarkably, PSASF-1 demonstrated significant antibacterial activity against all three strains, with an MIC of 256 μg/mL for E. coli and P. aeruginosa, and 256 μg/mL for S. aureus. Although these MIC values are higher than reference drugs like amoxicillin, ciprofloxacin, meropenem, and vancomycin, the compound’s efficacy warrants further investigation .

Drug-Likeness and Synthesis

The compound’s in silico ADMET profiling indicates favorable drug-likeness. It was synthesized by condensing N-(4-(hydrazinecarbonyl)phenyl)benzamide with N-(4-acetylphenyl)nicotinamide , replacing the carbonyl group with an imine group .

Biocatalytic Reduction

In a biocatalytic process, PSASF-1 was reduced to the corresponding secondary alcohol using whole cells of Lactobacillus reuteri DSM 20016 . The yield reached 90%, with up to 98% enantiomeric excess purity .

Safety And Hazards

The safety and hazards of a compound refer to its potential risks to human health and the environment. Unfortunately, I could not find specific information on the safety and hazards of “N-(3-acetylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide” in the sources I have access to .

properties

IUPAC Name

N-(3-acetylphenyl)-6-methyl-4-oxochromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4/c1-11-6-7-17-15(8-11)16(22)10-18(24-17)19(23)20-14-5-3-4-13(9-14)12(2)21/h3-10H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPCMJKZTJUOKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

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